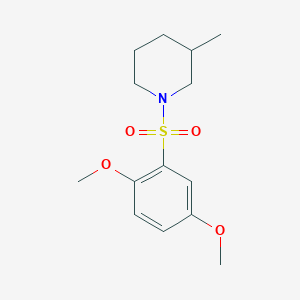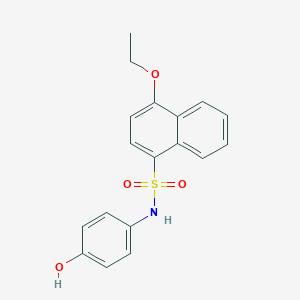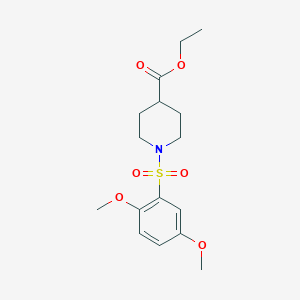
1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a benzenesulfonyl group, which is an organosulfur compound with the formula C6H6O3S . It also contains two methoxy groups attached to the benzene ring, which are inclined at 33.9 (1) ° to the benzene plane . The compound also contains a piperidine ring and a carboxylic acid ethyl ester group.
Synthesis Analysis
The synthesis of this compound could potentially involve several steps. One possible method could involve the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile . This reaction is an example of an electrophilic aromatic substitution . The carbocation generated from tert-butyl alcohol reacts with 1,4-dimethoxybenzene to generate a trisubstituted product .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . The methoxy groups are inclined at 33.9 (1) ° to the benzene plane . The piperidine ring is a six-membered ring with one nitrogen atom, and the carboxylic acid ethyl ester group contains a carbonyl (C=O) and an ether (R-O-R’) group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonyl and methoxy groups, as well as the piperidine ring and the carboxylic acid ethyl ester group. The benzenesulfonyl group, for example, can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The methoxy groups and the piperidine ring could also participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl group, for example, could make the compound acidic . The compound’s solubility could be influenced by the presence of the methoxy groups and the carboxylic acid ethyl ester group. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present.Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a building block for the synthesis of various sulfonamide derivatives . These derivatives are known for their wide range of pharmacological activities, including as diuretics, antiepileptics, and antimicrobial agents . The sulfonyl group’s ability to bind to proteins could make it a valuable moiety for drug design and discovery.
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it were used as a reactant in a chemical reaction, its mechanism of action would likely involve the participation of its various functional groups in the reaction. For example, in a Friedel-Crafts alkylation reaction, the benzenesulfonyl and methoxy groups could act as directing groups, influencing the site of electrophilic attack on the benzene ring .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is acidic due to the presence of the benzenesulfonyl group, it could pose a risk of burns or eye damage . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Propriétés
IUPAC Name |
ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)15-11-13(21-2)5-6-14(15)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKVPKITGNWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
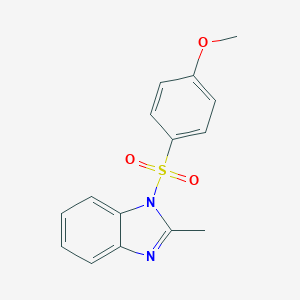
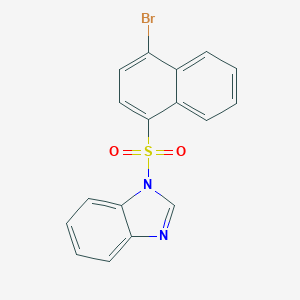

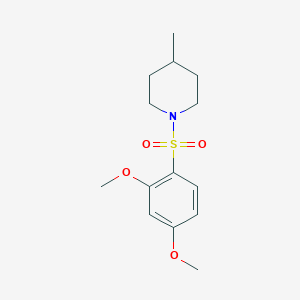
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
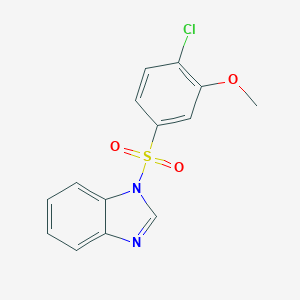
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
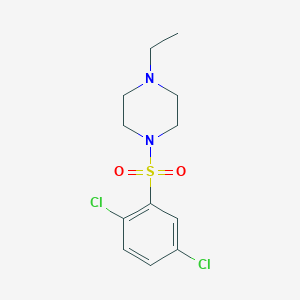
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)
